molecular formula C8H15NS2 B14619039 4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-(methylthio)- CAS No. 60431-72-3

4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-(methylthio)-

Cat. No.: B14619039
CAS No.: 60431-72-3
M. Wt: 189.3 g/mol
InChI Key: INJGHZILDDLSJJ-UHFFFAOYSA-N
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Description

4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-(methylthio)- is a heterocyclic compound with a molecular formula of C8H15NS2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-(methylthio)- can be achieved through several methods. One common approach involves the reaction of an aldehyde with aqueous ammonia in the presence of acetaldehyde and an alkanal (C4-C6). The resulting Schiff base is then reacted with hydrogen sulfide to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazines, depending on the specific reagents and conditions used.

Scientific Research Applications

4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-(methylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as nitric oxide synthase (NOS), by binding to their active sites. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Properties

CAS No.

60431-72-3

Molecular Formula

C8H15NS2

Molecular Weight

189.3 g/mol

IUPAC Name

4,4,6-trimethyl-2-methylsulfanyl-5,6-dihydro-1,3-thiazine

InChI

InChI=1S/C8H15NS2/c1-6-5-8(2,3)9-7(10-4)11-6/h6H,5H2,1-4H3

InChI Key

INJGHZILDDLSJJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N=C(S1)SC)(C)C

Origin of Product

United States

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